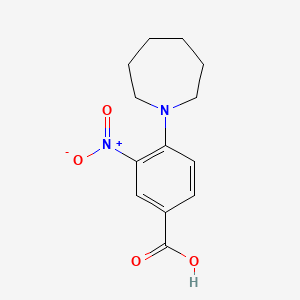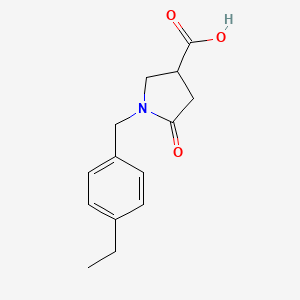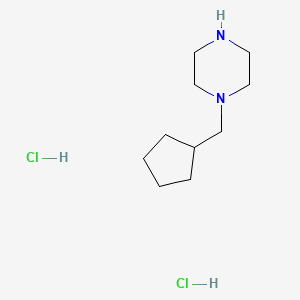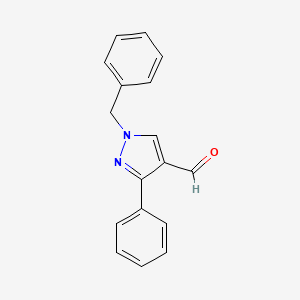
2-Bromobenzofuran
Descripción general
Descripción
2-Bromobenzofuran is a compound with the CAS Number: 54008-77-4 and a molecular weight of 197.03 . It has a linear formula of C8H5BrO .
Synthesis Analysis
Benzofuran compounds, including 2-Bromobenzofuran, have been synthesized through various methods. One approach involves a unique free radical cyclization cascade, which is an effective method for synthesizing a series of complex polycyclic benzofuran compounds . Another method uses proton quantum tunneling, which results in fewer side reactions and high yield, making it conducive for constructing complex benzofuran ring systems .Molecular Structure Analysis
The molecular structure of 2-Bromobenzofuran is represented by the InChI code: 1S/C8H5BrO/c9-8-5-6-3-1-2-4-7 (6)10-8/h1-5H .Chemical Reactions Analysis
Benzofuran compounds, including 2-Bromobenzofuran, have been involved in various chemical reactions. For instance, the reaction with diols leads to benzofuran derivatives via dehydrative C-H alkenylation and annulation reaction .Physical And Chemical Properties Analysis
2-Bromobenzofuran has a molecular weight of 197.03 . It is typically stored in a sealed, dry environment, preferably in a freezer under -20C .Aplicaciones Científicas De Investigación
Antitubercular Activity
2-Bromobenzofuran derivatives have been synthesized and evaluated for their potential as antitubercular agents. These compounds have shown promising activity against Mycobacterium tuberculosis . The molecular docking studies of these derivatives with Asp kinase, a type II topoisomerase and a validated target for tuberculosis therapeutics, have revealed high binding energy and low inhibition constants, indicating strong affinity and potential effectiveness .
Insulin Sensitivity Enhancement
Some benzofuran compounds, including those with bromo substituents, are active in enhancing insulin sensitivity. This suggests that 2-Bromobenzofuran could be used in the development of new treatments for diabetes by improving insulin response .
Antitumor and Antibiotic Activities
Benzofuran-fused benzocarbazoles, which can be synthesized from 2-Bromobenzofuran, have shown potential antitumor and antibiotic activities. This opens up avenues for the development of novel cancer therapies and antibiotics .
Antiviral, Antioxidant, and Antifungal Activities
Neolignan derivatives from benzofuran, such as ailanthoidol, have reported antiviral, antioxidant, and antifungal activities. 2-Bromobenzofuran could serve as a precursor for synthesizing such compounds with broad-spectrum biological activities .
Antimicrobial and Anti-inflammatory Properties
Compounds prepared from 2-acetylbenzofurans, which can be derived from 2-Bromobenzofuran, have demonstrated antimicrobial and anti-inflammatory properties. This suggests their use in creating new anti-inflammatory drugs and antimicrobial agents .
Fungicidal and Herbicidal Applications
The fungicidal and herbicidal activities of certain benzofuran derivatives indicate that 2-Bromobenzofuran could be utilized in agricultural chemistry to develop new pesticides and weed control agents .
Cardiac Arrhythmia Treatment
Some benzofuran derivatives have been used in the treatment of cardiac arrhythmias. With its structural versatility, 2-Bromobenzofuran could be a key ingredient in synthesizing compounds for arrhythmia medications .
Anti-Hepatocellular Cancer Potential
Recent studies have shown that bromobenzofuran-oxadiazole scaffolds, which can be synthesized using 2-Bromobenzofuran, exhibit significant in vitro activity against the HepG2 liver cancer cell line. They also display excellent binding affinities with key cancer targets such as EGFR, PI3K, mTOR, and Tubulin polymerization enzymes in molecular docking studies .
Mecanismo De Acción
Target of Action
2-Bromobenzofuran has been found to have anti-cancer potential, particularly against HepG2 liver cancer cells . The primary targets of this compound are key cancer-related enzymes such as EGFR, PI3K, mTOR, GSK-3β, AKT, and Tubulin polymerization enzymes . These enzymes play crucial roles in cell proliferation, survival, and differentiation, making them significant targets in cancer therapy.
Mode of Action
The bromobenzofuran structural motifs interact with the active sites of the target enzymes, displaying excellent binding affinities . This interaction inhibits the function of these enzymes, disrupting the cellular processes they regulate. The specific bromobenzofuran motifs BF-2, BF-5, and BF-6 have shown the best anti-cancer potential .
Biochemical Pathways
The interaction of 2-Bromobenzofuran with its targets affects several biochemical pathways. By inhibiting EGFR, PI3K, mTOR, and Tubulin polymerization enzymes, it disrupts pathways involved in cell growth, proliferation, and survival . This disruption can lead to the death of cancer cells, thereby exerting its anti-cancer effects.
Result of Action
The result of 2-Bromobenzofuran’s action is a decrease in the viability of HepG2 liver cancer cells . The bromobenzofuran motifs BF-2, BF-5, and BF-6 have shown the least cell viabilities, indicating their potent anti-cancer effects .
Safety and Hazards
2-Bromobenzofuran may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .
Direcciones Futuras
While specific future directions for 2-Bromobenzofuran were not found in the search results, benzofuran compounds have attracted attention due to their biological activities and potential applications in many aspects, making these substances potential natural drug lead compounds .
Relevant Papers Several papers have been published on the topic of benzofuran compounds, including 2-Bromobenzofuran. These papers discuss various aspects of benzofuran derivatives, including their natural product sources, biological activities, drug prospects, and chemical synthesis .
Propiedades
IUPAC Name |
2-bromo-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEOFIVNTNLSEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379935 | |
| Record name | 2-bromobenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54008-77-4 | |
| Record name | 2-bromobenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-1-benzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid](/img/structure/B1272871.png)


![3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid](/img/structure/B1272882.png)



![5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1272890.png)
![2-(3-Methyl-[1,2,4]triazolo[3,4-B][1,3,4]-thiadiazol-6-YL)-phenylamine](/img/structure/B1272895.png)




